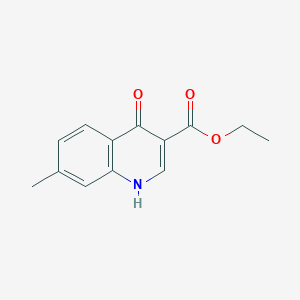
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid (MMP) is an organic compound with a molecular formula of C6H7NO4S and a molecular weight of 195.19 g/mol. It is a white crystalline solid that is soluble in water and ethanol. MMP is a versatile compound that has numerous applications in the scientific research field. It has been used in the synthesis of various organic compounds, as well as in the development of new drugs, and as a reagent for biochemical and physiological studies.
科学研究应用
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and nitriles. It has also been used in the development of new drugs, as well as in the development of novel catalysts and ligands. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been used in biochemical and physiological studies, as it has been found to be a useful tool for the study of proteins and enzymes.
作用机制
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid is known to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid binds to the active site of AChE, and this binding prevents the enzyme from catalyzing the hydrolysis of acetylcholine. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to be an effective inhibitor of phosphodiesterases (PDEs), which are enzymes that regulate the breakdown of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to an increase in the level of acetylcholine in the brain. This can lead to an increase in cognitive performance, as well as an increase in alertness and focus. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to inhibit the breakdown of cyclic nucleotides, which can lead to an increase in the level of cAMP and cGMP in the body. This can lead to an increase in the activity of certain enzymes, as well as an increase in the production of certain hormones.
实验室实验的优点和局限性
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available starting materials. In addition, it is a relatively stable compound, and it is soluble in a variety of solvents. However, there are some limitations to using 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid in laboratory experiments. It is a relatively weak inhibitor of AChE and PDEs, and it can be rapidly metabolized by the body. In addition, it can be toxic when ingested in large quantities, and it can be irritating to the skin and eyes.
未来方向
Despite its limitations, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has potential applications in the development of new drugs and in the study of biochemical and physiological processes. In the future, it is likely that 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid will be used to develop new drugs that target AChE and PDEs, as well as other enzymes. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid may be used to study the effects of various compounds on biochemical and physiological processes, such as the regulation of gene expression, metabolism, and cell signaling. Finally, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid could be used to develop new catalysts and ligands for use in organic synthesis.
合成方法
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid can be synthesized from 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic anhydride (4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid anhydride) by reacting it with an aqueous solution of sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is then isolated by crystallization. The yield of the reaction is typically high, and the purity of the product is usually greater than 98%.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with methanesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrrole-2-carboxylic acid", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in a solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add methanesulfonyl chloride to the solution while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water to the solution.", "Extract the product with a solvent such as ethyl acetate or diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid." ] } | |
CAS 编号 |
1935943-85-3 |
产品名称 |
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid |
分子式 |
C7H9NO4S |
分子量 |
203.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



